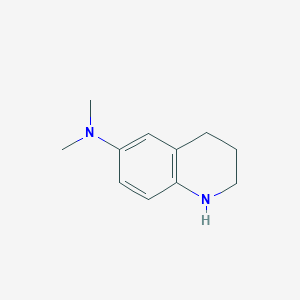

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

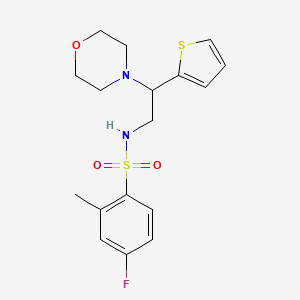

“N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine” is a chemical compound with the CAS Number: 1670-50-4 . It has a molecular weight of 176.26 .

Synthesis Analysis

A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines . This procedure combines an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The InChI Code for “N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine” is 1S/C11H16N2/c1-13(2)10-7-9-5-3-4-6-11(9)12-8-10/h3-6,10,12H,7-8H2,1-2H3 .Chemical Reactions Analysis

The compound is part of a series of novel tetrahydroquinoline amines that potently inhibit the in vitro reuptake of serotonin and dopamine (dual reuptake inhibitors) .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine: is a versatile compound used in the synthesis of heterocycles. Due to its structure, it can participate in various cyclization reactions to form new rings, which are essential in pharmaceuticals and agrochemicals .

Amination Reactions

This compound can serve as an aminating agent due to its dimethylamine group. It’s used to introduce nitrogen-containing groups into other molecules, which is a crucial step in creating many active pharmaceutical ingredients .

Formylation Processes

In synthetic organic chemistry, N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine can be used in formylation reactions to add formyl groups to organic substrates, providing a pathway to aldehydes .

As a Ligand in Metal Complexes

The compound’s structure allows it to act as a ligand, binding to metal ions to form complexes. These complexes can be used in catalysis or as materials with unique magnetic and electronic properties .

Polar Aprotic Solvent

While not a direct application of the compound itself, its structural analogs like N,N-dimethylformamide (DMF) are used as polar aprotic solvents in organic synthesis, indicating that N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine could potentially serve a similar function .

Source of Functional Groups

The compound can act as a source of various functional groups in synthetic transformations. This includes the introduction of amino, cyano, and formyl groups into target molecules, expanding the toolkit available to synthetic chemists .

Organic Synthesis Intermediate

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine: can be an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in constructing larger, more complex structures .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives can be modified to create new drug candidates. Its structure allows for the addition of various substituents, which can lead to the discovery of compounds with therapeutic potential .

Wirkmechanismus

Mode of Action

It is structurally related to a class of compounds known as tetrahydroquinoline amines, which are known to inhibit the in vitro reuptake of serotonin and dopamine . This suggests that N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine might interact with serotonin and dopamine transporters, thereby affecting neurotransmitter levels in the brain.

Biochemical Pathways

If it does indeed affect serotonin and dopamine reuptake as suggested above, it could potentially influence a variety of neurological processes, including mood regulation, reward, and motor control .

Pharmacokinetics

Its molecular weight of 17626 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

If it does indeed inhibit serotonin and dopamine reuptake, it could potentially increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCVHHJFTXAXQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2900910.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900911.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)

![2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)

![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide](/img/structure/B2900925.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)

![[4-(2-fluorophenyl)piperazino]{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2900930.png)

![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)